4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide
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Overview
Description
4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by the presence of a nitro group, an imidazole ring, and a thiazole ring, making it a significant molecule in various chemical and biological research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thioamide and nitroimidazole derivatives under controlled conditions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially undergoing bioreduction to form reactive intermediates that can interact with cellular components. The imidazole and thiazole rings may also contribute to its binding affinity to various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl imidazo[2,1-b][1,3]thiazole: Lacks the nitro group, resulting in different chemical and biological properties.
5-Nitroimidazo[2,1-b][1,3]thiazole: Similar structure but without the 4-methylphenyl group, affecting its reactivity and applications.
Uniqueness
4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the 4-methylphenyl group enhances its potential as a versatile compound in various research fields .
Properties
IUPAC Name |
6-(4-methylphenyl)sulfanyl-5-nitroimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c1-8-2-4-9(5-3-8)19-10-11(15(16)17)14-6-7-18-12(14)13-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFDICCHPXKQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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